4-Pyridin-4-yl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid
Overview
Description
4-Pyridin-4-yl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid is a heterocyclic compound that features a pyridine ring, a pyrrole ring, and a thiophene ring
Mechanism of Action
Target of Action
The primary target of the compound 4-Pyridin-4-yl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid is the GATA family proteins . These proteins play a crucial role in cell differentiation and development. The compound specifically targets the DNA-binding activity of GATA3 and other members of the GATA family .
Mode of Action
The compound interacts with its targets by inhibiting the interaction between GATA3 and SOX4 . This interaction is crucial for the differentiation of Th2 cells, a type of T cell that plays a significant role in the immune response .
Biochemical Pathways
The compound affects the pathway involved in Th2 cell differentiation . By inhibiting the interaction between GATA3 and SOX4, it significantly suppresses Th2 cell differentiation .
Result of Action
As a result of its action, the compound inhibits the expression and production of Th2 cytokines . These cytokines are involved in the immune response, particularly in allergic reactions and asthma. Therefore, the compound could potentially be used in the treatment of these conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridin-4-yl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone with elemental sulfur and a nitrile.
Coupling Reactions: The pyridine ring can be introduced through a coupling reaction, such as the Suzuki-Miyaura cross-coupling, where a boronic acid derivative of pyridine reacts with a halogenated thiophene.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
4-Pyridin-4-yl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine and thiophene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenated derivatives and strong bases or acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
4-Pyridin-4-yl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of organic electronic materials, such as organic semiconductors and light-emitting diodes.
Comparison with Similar Compounds
Similar Compounds
- 4-Pyridin-2-yl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid
- 4-Pyridin-3-yl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid
- 4-Pyridin-4-yl-2-(1H-pyrrol-2-yl)thiophene-3-carboxylic acid
Uniqueness
4-Pyridin-4-yl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid is unique due to the specific positioning of its functional groups, which can influence its chemical reactivity and biological activity. The combination of pyridine, pyrrole, and thiophene rings in a single molecule provides a versatile scaffold for further functionalization and optimization in various applications.
Properties
IUPAC Name |
4-pyridin-4-yl-2-pyrrol-1-ylthiophene-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2S/c17-14(18)12-11(10-3-5-15-6-4-10)9-19-13(12)16-7-1-2-8-16/h1-9H,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOAADJZLDWBXSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(C(=CS2)C3=CC=NC=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.